

Preclinical Evaluation of HPK1 Inhibitors for Oncology Research: A Technical Guide

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Compound of Interest

Compound Name: *Hpk1-IN-17*

Cat. No.: *B15144191*

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide provides a comprehensive overview of the preclinical evaluation of potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for oncology research. While the query specifically mentioned **Hpk1-IN-17**, publicly available preclinical data for this specific compound is limited. Therefore, this document utilizes data from other well-characterized, potent, and selective HPK1 inhibitors to illustrate the key aspects of preclinical assessment. **Hpk1-IN-17** is identified as a potent and selective inhibitor of HPK1 and is suggested for research in diseases associated with HPK1 activity, such as cancer.

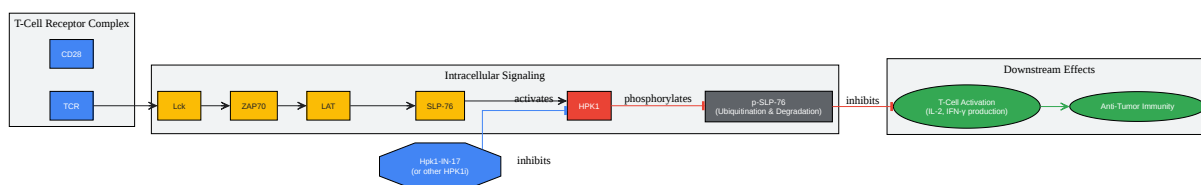
Introduction to HPK1 as an Immuno-Oncology Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1] Within the tumor microenvironment, HPK1 activation can dampen anti-tumor immune responses, making it an attractive target for cancer immunotherapy.[1][3] Inhibition of HPK1 is expected to enhance T-cell activation, cytokine production, and subsequent tumor cell killing.[3] Preclinical studies using genetic knockout or kinase-dead models of HPK1 have demonstrated enhanced anti-tumor immunity, providing a strong rationale for the development of small molecule inhibitors.[1][2]

Mechanism of Action of HPK1 Inhibitors

HPK1 inhibitors are designed to block the catalytic activity of the HPK1 protein.[1] By doing so, they prevent the phosphorylation of downstream substrates, most notably the adapter protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[1] Phosphorylation of SLP-76 by HPK1 leads to its ubiquitination and subsequent degradation, which attenuates T-cell activation signals. By inhibiting HPK1, the degradation of SLP-76 is prevented, leading to sustained TCR signaling, enhanced T-cell proliferation, and increased production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[4]

Below is a diagram illustrating the HPK1 signaling pathway and the mechanism of action for HPK1 inhibitors.



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Caption: HPK1 Signaling Pathway and Inhibitor Mechanism of Action.

Preclinical Data Summary

The following tables summarize representative preclinical data for potent and selective HPK1 inhibitors from various public sources.

Table 1: In Vitro Activity of Representative HPK1 Inhibitors

Compound/Reference	Assay Type	Target	IC50/EC50	Cell Line/System
Insilico Medicine Compound [1][5]	Biochemical Assay	HPK1	10.4 nM	N/A
Insilico Medicine Compound [1][5]	Kinase Panel	Other MAP4K family	85 - 665 nM	N/A
EMD Serono Compound [1][4]	Biochemical Assay	HPK1	0.2 nM	N/A
EMD Serono Compound [1][4]	Cellular Assay (pSLP76)	HPK1	3 nM	Jurkat cells
EMD Serono Compound [1][4]	Functional Assay (IL-2)	T-cell activation	1.5 nM	Primary T-cells
Compound 17[6]	Functional Assay (IL-2)	T-cell activation	12 nM	Human PBMCs
Compound 22[6]	Functional Assay (IL-2)	T-cell activation	19 nM	Human PBMCs

Table 2: In Vivo Efficacy of a Representative HPK1 Inhibitor

Compound/Reference	Animal Model	Tumor Model	Dosing	Outcome
Insilico Medicine Compound [1][5]	Mouse	CT26 Syngeneic	30 mg/kg p.o. BID	42% Tumor Growth Inhibition (TGI)
Insilico Medicine Compound [1] + anti-PD-1[5]	Mouse	CT26 Syngeneic	30 mg/kg p.o. BID + 3 mg/kg i.p.	95% TGI

Table 3: Pharmacokinetic Profile of a Representative HPK1 Inhibitor

Compound/Reference	Species	Route	Dose	C _{max}	Half-life (t _{1/2})	Bioavailability (F)
Insilico Medicine Compound [1][5]	Mouse	IV	1 mg/kg	N/A	0.6 h	N/A
Insilico Medicine Compound [1][5]	Mouse	PO	10 mg/kg	1801 ng/mL	N/A	116%
Insilico Medicine Compound [1][5]	Rat	IV	N/A	N/A	0.8 h	N/A
Insilico Medicine Compound [1][5]	Rat	PO	10 mg/kg	518 ng/mL	N/A	80%
EMD Serono Compound [1][4]	N/A	N/A	N/A	N/A	N/A	11%

Table 4: Toxicology Summary of a Representative HPK1 Inhibitor

Compound/Reference	Study Type	Species	Doses	Findings
Insilico Medicine Compound [I][5]	Acute Toxicity	CD-1 Mice	300 and 1000 mg/kg	Well tolerated, minor changes in body weight
Insilico Medicine Compound [I][5]	In Vitro Safety	N/A	N/A	Moderate hERG and CYP inhibition risk

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical findings. Below are representative protocols for key experiments in the evaluation of HPK1 inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against the HPK1 enzyme.

Methodology:

- Recombinant human HPK1 enzyme is incubated with a fluorescently labeled peptide substrate and ATP.
- The test compound (e.g., **Hpk1-IN-17**) is added at various concentrations.
- The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET).
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-SLP-76 Assay

Objective: To assess the ability of the inhibitor to block HPK1 activity within a cellular context.

Methodology:

- A relevant T-cell line (e.g., Jurkat) or primary human T-cells are cultured.
- Cells are pre-incubated with escalating concentrations of the HPK1 inhibitor.
- T-cell receptor signaling is stimulated using anti-CD3/CD28 antibodies.
- After a short incubation period, cells are lysed, and protein extracts are collected.
- The levels of phosphorylated SLP-76 (pSLP-76) are measured by Western blot or a quantitative immunoassay (e.g., ELISA).
- EC50 values are determined from the dose-response curve of pSLP-76 inhibition.

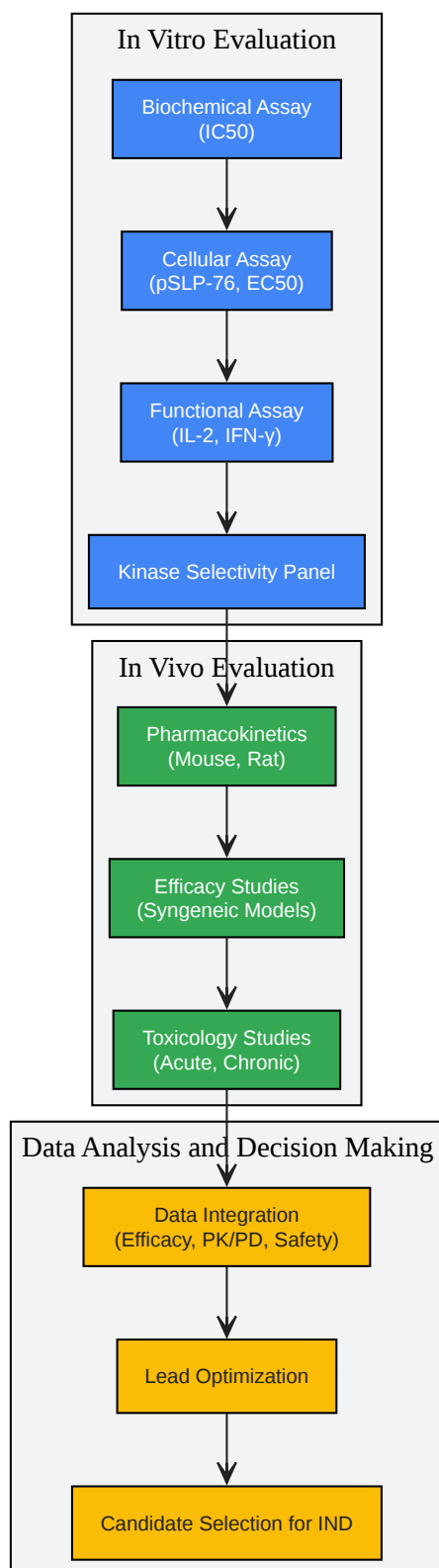
In Vivo Syngeneic Mouse Tumor Models

Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor alone and in combination with other immunotherapies.

Methodology:

- Immunocompetent mice (e.g., C57BL/6 or BALB/c) are inoculated with a syngeneic tumor cell line (e.g., MC38, CT26).
- Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, HPK1 inhibitor, anti-PD-1, combination).
- The HPK1 inhibitor is administered orally at a predetermined dose and schedule.
- Tumor growth is monitored regularly by caliper measurements.
- At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
- Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Below is a diagram illustrating a typical experimental workflow for preclinical evaluation.



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Caption: General Experimental Workflow for Preclinical Evaluation of an HPK1 Inhibitor.

Conclusion

The preclinical evaluation of potent and selective HPK1 inhibitors demonstrates their potential as a novel class of immuno-oncology agents. The available data from various compounds indicate that inhibition of HPK1 can effectively enhance T-cell-mediated anti-tumor immunity, both as a monotherapy and in combination with checkpoint inhibitors. A thorough preclinical assessment, encompassing in vitro potency and selectivity, in vivo efficacy, pharmacokinetics, and toxicology, is essential for the successful translation of these promising agents into clinical development. While specific preclinical data for **Hpk1-IN-17** are not widely published, the collective evidence for this target class supports its continued investigation for the treatment of cancer.

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